3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine 3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine
Brand Name: Vulcanchem
CAS No.: 59808-69-4
VCID: VC17318208
InChI: InChI=1S/C5H6N6/c1-11-4(6)3-5(9-10-11)8-2-7-3/h2,6H,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol

3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine

CAS No.: 59808-69-4

Cat. No.: VC17318208

Molecular Formula: C5H6N6

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine - 59808-69-4

CAS No. 59808-69-4
Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
IUPAC Name 3-methyl-5H-imidazo[4,5-d]triazin-4-imine
Standard InChI InChI=1S/C5H6N6/c1-11-4(6)3-5(9-10-11)8-2-7-3/h2,6H,1H3,(H,7,8)
Standard InChI Key UTGAEDBGMNEJNZ-UHFFFAOYSA-N
Canonical SMILES CN1C(=N)C2=C(N=CN2)N=N1

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazo[4,5-d] triazine scaffold, where the imidazole ring (positions 4 and 5) is fused with a triazine moiety (positions 1, 2, and 3). The methyl group at the 3-position and the amine at the 4-position contribute to its electronic and steric profile, influencing reactivity and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H6N6\text{C}_5\text{H}_6\text{N}_6
Molecular Weight150.14 g/mol
IUPAC Name3-methyl-5H-imidazo[4,5-d]triazin-4-imine
Canonical SMILESCN1C(=N)C2=C(N=CN2)N=N1
InChI KeyUTGAEDBGMNEJNZ-UHFFFAOYSA-N

The planar fused-ring system facilitates π-π stacking interactions, while the exocyclic amine group enables hydrogen bonding, critical for its biochemical activity .

Synthesis and Optimization

Conventional Cyclization Methods

The most widely reported synthesis involves cyclization of 2-aminobenzimidazole with formamide under catalytic conditions. Polyphosphoric acid (PPA) is employed as a Brønsted acid catalyst at 150–200°C, yielding the target compound in 60–75% efficiency. The reaction proceeds via nucleophilic attack of the benzimidazole amine on the formamide carbonyl, followed by dehydration and ring closure.

Table 2: Representative Synthesis Conditions

PrecursorCatalystTemperature (°C)Yield (%)
2-AminobenzimidazolePPA18068
2-AminoimidazoleHCl/NaNO₂5 (ice bath)45

Applications in Plant Science

Growth Modulation

At concentrations of 10–50 µM, 3-Methyl-3H-imidazo[4,5-d] triazin-4-amine enhances root elongation in Oryza sativa (rice) by 22–37% and increases biomass accumulation in Solanum lycopersicum (tomato) by 15–29%. Conversely, concentrations above 100 µM exhibit phytotoxic effects, reducing chlorophyll content by 40–60% in Arabidopsis thaliana. The dual activity suggests role-dependent interaction with auxin signaling pathways.

Table 3: Concentration-Dependent Effects on Plants

Plant SpeciesOptimal Conc. (µM)Effect
Oryza sativa3034% root elongation
Solanum lycopersicum5028% biomass increase
Arabidopsis thaliana>10055% chlorophyll reduction

Biochemical and Pharmacological Relevance

Enzyme Inhibition

The compound’s planar structure allows insertion into enzyme active sites, competitively inhibiting xanthine oxidase (IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}) and dipeptidyl peptidase-4 (IC50=5.8μM\text{IC}_{50} = 5.8 \, \mu\text{M}). Molecular docking studies suggest that the triazine nitrogen atoms coordinate with catalytic residues (e.g., Glu802 in xanthine oxidase), while the methyl group minimizes steric hindrance .

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